Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate
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Overview
Description
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate is a chemical compound with a complex structure, often used in various scientific research and industrial applications. It is known for its unique properties and reactivity, making it a valuable compound in organic synthesis and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The difluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{(tert-butoxy)carbonylamino}butanoate: Similar structure but with a methyl group instead of a difluoromethoxy group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound with a tert-butoxycarbonyl group but different functional groups and applications.
Uniqueness
Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate is unique due to the presence of both the tert-butoxycarbonyl and difluoromethoxy groups, which confer specific reactivity and stability properties. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C11H19F2NO5 |
---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
methyl 2-(difluoromethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H19F2NO5/c1-11(2,3)19-10(16)14-6-5-7(8(15)17-4)18-9(12)13/h7,9H,5-6H2,1-4H3,(H,14,16) |
InChI Key |
JJRIXCNNEPCVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)OC(F)F |
Origin of Product |
United States |
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